Phenazine methosulfate

Descripción general

Descripción

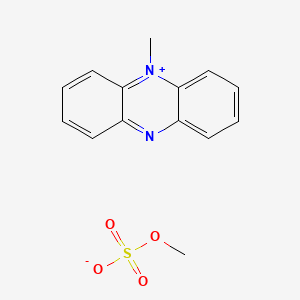

5-methylphenazinium methyl sulfate is an azaheterocycle sulfate salt and a member of phenazines.

Used as an electron carrier in place of the flavine enzyme of Warburg in the hexosemonophosphate system and also in the preparation of SUCCINIC DEHYDROGENASE.

Mecanismo De Acción

Target of Action

Phenazine Methosulfate (PMS) primarily targets the electron transfer process in biochemical reactions . It acts as an electron acceptor and is reduced non-enzymatically by nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH) .

Mode of Action

PMS interacts with its targets (NADH and NADPH) through redox reactions . Under anaerobic conditions, NADH reduces PMS to 5,10-dihydro-5-methylphenazine . When oxygen is present, it reacts with 5,10-dihydro-5-methylphenazine to form PMS .

Biochemical Pathways

PMS affects the electron transfer pathways in biochemical reactions . It serves as an electron carrier between enzymes and oxygen, cytochrome c, indophenols, or tetrazolium salts . It is also used in the study of photophosphorylation, redox reactions involving the mitochondrial electron transport chain, and other biological systems .

Pharmacokinetics

It is known that pms is soluble in water , which could impact its bioavailability. More research is needed to fully understand the pharmacokinetics of PMS.

Result of Action

The molecular and cellular effects of PMS’s action are primarily related to its role in electron transfer . By accepting and donating electrons, PMS facilitates various biochemical reactions.

Action Environment

The action of PMS can be influenced by environmental factors. For instance, PMS is photosensitive , meaning its activity can be affected by light exposure. It is also sensitive to oxygen, as oxygen can oxidize the reduced form of PMS . Therefore, the action, efficacy, and stability of PMS can vary depending on the environmental conditions, including light and oxygen levels .

Análisis Bioquímico

Biochemical Properties

Phenazine methosulfate acts as an electron acceptor and carrier in enzyme systems. It is reduced non-enzymatically by nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH). The oxidized form of this compound is yellow, while the reduced form is colorless . It interacts with enzymes such as succinic dehydrogenase and cytochrome c, facilitating electron transfer in the mitochondrial electron transport chain . This compound is also used in assays as an electron carrier between enzymes and oxygen, cytochrome c, indophenols, or tetrazolium salts .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying cellular redox states and acting as a cell signal that regulates patterns of gene expression . In cancer cells, this compound induces oxidative stress and mitochondrial toxicity, leading to apoptotic cell death . It also affects cellular metabolism by inhibiting oxidative phosphorylation and altering the activity of mitochondrial enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through redox cycling. It serves as an electron acceptor, being reduced by NADH and NADPH, and subsequently transfers electrons to oxygen, generating reactive oxygen species (ROS) . This redox cycling leads to oxidative stress, which can result in the activation of stress response pathways and changes in gene expression . This compound also interacts with cytochrome c and other components of the electron transport chain, influencing mitochondrial function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Solutions of this compound are stable when frozen and protected from light, but they can decompose when exposed to light, forming products such as pyocyanine . The stability of this compound solutions can be enhanced by the presence of polyvalent cations . Long-term exposure to this compound can lead to sustained oxidative stress and alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as an electron carrier and facilitate normal cellular processes. At high doses, this compound can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and cell death . Threshold effects have been observed, where low concentrations may have minimal impact, while higher concentrations lead to significant cellular damage .

Metabolic Pathways

This compound is involved in metabolic pathways related to electron transfer and redox reactions. It interacts with enzymes such as NADH dehydrogenase and succinic dehydrogenase, playing a role in the mitochondrial electron transport chain . This compound can also influence metabolic flux by altering the levels of metabolites involved in oxidative phosphorylation and cellular respiration .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with various transporters and binding proteins. It can localize to mitochondria, where it participates in electron transfer reactions . The distribution of this compound within tissues can be influenced by its interactions with cellular membranes and transport proteins .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it exerts its effects on mitochondrial function and oxidative phosphorylation . It can also interact with other subcellular compartments, such as the cytosol and plasma membrane, depending on the specific cellular context . The subcellular localization of this compound is influenced by its redox state and interactions with other biomolecules .

Actividad Biológica

Phenazine methosulfate (PMS), also known as N-Methylphenazonium methosulfate, is a compound widely recognized for its role as an electron transfer reactant in various biochemical assays. Its unique properties allow it to function effectively in redox reactions, making it a valuable tool in both research and clinical applications. This article explores the biological activity of PMS, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : C14H14N2O4S

- Molecular Weight : 306.336 g/mol

- CAS Number : 299-11-6

- UV Absorbance : λ max (water) 384 - 388 nm

PMS is characterized by its ability to act as an electron carrier, facilitating the transfer of electrons in various enzymatic reactions. It is particularly noted for its interactions with NAD(P)H and its role in reducing tetrazolium salts to colored formazans, which are commonly used in cell viability assays .

PMS operates primarily through the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This property has been harnessed in cancer research, where PMS is repurposed as a pro-oxidant agent to induce apoptosis in malignant cells.

Key Mechanisms:

- Electron Transfer : PMS accepts electrons from NAD(P)H, facilitating various biochemical reactions.

- Oxidative Stress Induction : PMS generates superoxide radicals, leading to oxidative DNA damage and apoptosis in cancer cells .

- Mitochondrial Toxicity : By targeting mitochondrial integrity, PMS disrupts cellular respiration and promotes cell death .

Applications in Research

PMS has diverse applications across various fields of biological research:

- Cancer Therapy : Studies have demonstrated that PMS can induce apoptosis in melanoma cells by generating superoxide radicals and inducing oxidative stress. For instance, a study showed that treatment with 10 µM PMS resulted in a fourfold increase in DNA damage as measured by comet tail moments .

- Enzymatic Assays : PMS is widely used as an electron carrier in enzymatic assays, including the determination of ethanol levels in blood and the activity of various dehydrogenases .

- Neurophysiological Studies : Research indicates that PMS can affect bioelectric activity in neural tissues. In experiments with frog semicircular canals, PMS administration impaired bioelectrical signals, suggesting its role in modulating neural responses through oxidative mechanisms .

Case Study 1: Induction of Apoptosis in Melanoma Cells

A recent study focused on the use of PMS to eliminate V600E-driven melanoma cells. The researchers found that exposure to PMS significantly increased oxidative DNA damage and apoptosis rates over time. Notably, pre-treatment with caspase inhibitors provided protective effects against PMS-induced cell death, underscoring the compound's potential as a chemotherapeutic agent .

Case Study 2: Impact on Cochleo-Vestibular Function

In another study examining the effects of PMS on cochleo-vestibular function, researchers noted that PMS administration led to significant alterations in bioelectrical signals within the labyrinthine epithelium. The results indicated that PMS could generate oxygen free radicals that impair neural signaling, highlighting its potential impact on sensory systems .

Summary of Findings

Aplicaciones Científicas De Investigación

Enzymatic Assays

Role as an Electron Carrier

Phenazine methosulfate is primarily used in enzymatic assays as an electron carrier. It facilitates the transfer of electrons from reduced coenzymes to various substrates, particularly in colorimetric assays. For example, PMS is employed in the tyrosine transaminase test and the enzymatic determination of ethanol in blood through colorimetric micromethods. Additionally, it acts as an electron donor to reduce cytochrome c and is utilized in detecting specific dehydrogenases .

Applications in Biochemical Assays

- Electron Transfer Reactions : PMS is reduced by flavoproteins like succinic dehydrogenase and can also be reduced non-enzymatically by NADH and NADPH .

- Tetrazolium Reduction : PMS is integral to the reduction of tetrazolium salts into colored formazans, which is a common method for assessing cell viability and cytotoxicity in cultured cells .

Cancer Research

Induction of Oxidative Stress

Recent studies have explored PMS's potential as a chemotherapeutic agent by inducing oxidative stress in cancer cells. Research indicates that PMS can generate superoxide radicals, leading to apoptosis in malignant melanoma cells. This process involves the introduction of oxidative DNA damage, which can be quantified using Comet assays to assess genotoxic stress .

Mechanism of Action

- Mitochondrial Dysfunction : PMS treatment has been shown to impair mitochondrial function, characterized by changes in mitochondrial membrane potential and structural alterations detectable via electron microscopy .

- Apoptotic Pathways : The induction of oxidative stress by PMS leads to significant alterations in cellular metabolism and promotes apoptotic pathways, making it a candidate for further investigation as a pro-oxidant therapeutic agent .

Histochemistry

Dehydrogenase Histochemistry

In histochemical applications, PMS serves as a redox reagent that couples reduced coenzymes to the reduction of tetrazolium salts. This application is crucial for visualizing dehydrogenase activity within tissues and cells. Under UV excitation, PMS exhibits distinct fluorescence properties that facilitate the detection of lipid droplets and other cellular components .

Fluorescent Labeling

PMS has been utilized for fluorescent labeling of lipid droplets in cultured cells. The fluorescence changes observed during experiments indicate the dynamic redox cycling between PMS and its reduced form, methyl-phenazine, providing insights into cellular metabolic states .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism/Details |

|---|---|---|

| Enzymatic Assays | Tyrosine transaminase test; ethanol determination | Electron carrier; reduces tetrazolium salts; detects dehydrogenases |

| Cancer Research | Induction of apoptosis in melanoma cells | Generates superoxide radicals; induces oxidative DNA damage |

| Histochemistry | Visualization of dehydrogenase activity | Redox reagent; fluorescent labeling of lipid droplets |

Propiedades

IUPAC Name |

5-methylphenazin-5-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N2.CH4O4S/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;1-5-6(2,3)4/h2-9H,1H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGJTUSBYWCRBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059783 | |

| Record name | Phenazinium, 5-methyl-, methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to brown solid; [Merck Index] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Methylphenazonium methosulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

299-11-6 | |

| Record name | Phenazine methosulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylphenazonium methosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenazine methosulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazinium, 5-methyl-, methyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenazinium, 5-methyl-, methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylphenazinium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPHENAZONIUM METHOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3GYQ3401Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Phenazine methosulfate (PMS) primarily acts as an artificial electron carrier in biological redox systems. It interacts with a variety of enzymes, particularly NAD(P)-dependent dehydrogenases, by accepting electrons from the reduced coenzyme NAD(P)H. [, , ] This electron transfer allows the reaction to proceed in the absence of natural electron acceptors like cytochromes. The reduced PMS can then transfer electrons to various artificial electron acceptors like tetrazolium salts, leading to their reduction and often a color change used for detection in assays. [, , ] This property makes PMS a valuable tool in studying dehydrogenase activity and related metabolic pathways. [, , , ]

ANone: this compound has the following characteristics:

- Spectroscopic Data: While specific spectroscopic data isn't extensively detailed in the provided research, PMS is known for its characteristic deep red color upon reduction, which is often utilized in spectrophotometric assays. [, ]

- Light Sensitivity: PMS is sensitive to light and should be stored and handled in the dark to prevent degradation. []

- pH Sensitivity: The optimal pH for PMS activity can vary depending on the specific enzyme system and reaction conditions being studied. [, ]

- Oxygen Interference: Oxygen can interfere with tetrazolium salt reduction in assays using PMS, highlighting the importance of controlling oxygen levels for accurate results. []

ANone: PMS is not a catalyst itself but facilitates enzymatic reactions as an artificial electron carrier. Its applications stem from this property:

- Enzyme Assays: PMS is extensively used in spectrophotometric assays for NAD(P)-dependent dehydrogenases. [, , ] By accepting electrons from NAD(P)H and transferring them to a detectable acceptor like a tetrazolium salt, PMS enables the quantification of enzyme activity. [, ]

- Histochemical Staining: PMS is employed in histochemical staining to visualize the activity and localization of dehydrogenases in tissue sections. [, , ] The choice of electron acceptor, often a tetrazolium salt, influences the staining pattern and should be carefully considered. []

ANone: While the provided research focuses on the application of PMS, it doesn't directly investigate structure-activity relationships. Exploring structural analogs of PMS could be beneficial in understanding the features essential for its electron carrier function and potentially discovering compounds with improved properties like enhanced stability or altered redox potential.

ANone: PMS is generally stable when stored properly, but its formulation can impact its performance in assays. Researchers should be aware of potential issues:

ANone: The provided research primarily focuses on the use of PMS as a tool in biochemical and histochemical studies. It doesn't provide information regarding its pharmaceutical properties, safety, environmental impact, or other aspects related to its potential use as a therapeutic agent.

A: PMS has been a valuable tool in biochemistry for several decades. Early research, dating back to the mid-20th century, highlighted its ability to act as an electron carrier in enzymatic reactions. [, ] Over time, PMS has become a mainstay in studying dehydrogenase activity and has found widespread use in various fields, including enzymology, cell biology, and histochemistry. Its role in facilitating the reduction of tetrazolium salts, leading to detectable color changes, has been instrumental in developing numerous assays and staining techniques. [, , ]

ANone: PMS research has benefited from, and contributed to, various disciplines:

- Biochemistry and Enzymology: PMS has been crucial in characterizing the activity, kinetics, and mechanisms of NAD(P)-dependent dehydrogenases. [, , , , , , ]

- Cell Biology: PMS enables studying metabolic pathways and enzyme localization in cells, providing insights into cellular function and response to stimuli. [, , ]

- Histochemistry and Pathology: PMS-based staining techniques are vital for visualizing enzyme activity in tissue sections, aiding in disease diagnosis and understanding tissue organization. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.